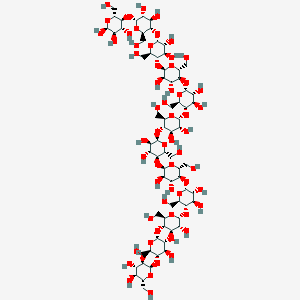
Maltododecaose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maltododecaose, also known as this compound, is a useful research compound. Its molecular formula is C₇₂H₁₂₂O₆₁ and its molecular weight is 1963.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Introduction to Maltododecaose
This compound is a polysaccharide composed of twelve glucose units linked by α-1,4 glycosidic bonds. It is a member of the maltodextrin family, which is widely used in various industries due to its functional properties. This compound is derived from the hydrolysis of starch and is characterized by its solubility in water and its ability to serve as a source of energy.
Food Industry
This compound has numerous applications within the food industry, primarily due to its functional properties:
- Energy Source : It provides a quick source of energy, making it suitable for sports drinks and energy supplements. The energy value is approximately 16 kJ/g (4 kcal/g) .
- Textural Agent : Used to improve the texture of food products, it can substitute sucrose or fats in formulations such as ice cream, cereals, and snacks .
- Stabilizer and Thickener : Its ability to gel and stabilize emulsions makes it valuable in sauces, dressings, and other liquid products .
Table 1: Food Applications of this compound
| Application Type | Specific Uses |
|---|---|
| Energy Supplements | Sports drinks, recovery drinks |
| Textural Improvement | Ice cream, confectionery |
| Stabilizing Agent | Sauces, dressings |
| Fat Replacement | Low-fat food products |
Medical Nutrition
This compound plays a significant role in clinical nutrition:
- Enteral and Parenteral Nutrition : It is often included in nutritional formulations for patients unable to consume regular diets. Studies have shown that preoperative drinks containing this compound can reduce hospital stays and postoperative complications .
- Diabetes Management : Its low glycemic index makes it suitable for diabetic patients as it leads to a slower increase in blood glucose levels compared to simple sugars .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is utilized for its binding and stabilizing properties:
- Tablet Formulations : It serves as a filler or binder in tablet manufacturing, enhancing the stability and bioavailability of active ingredients .
- Controlled Release Systems : this compound can be used in drug delivery systems to control the release rate of medications .
Research Insights
Recent studies have explored the impact of this compound on health:
- Gut Health : Research indicates that while this compound can support gut health by providing energy, it may also exacerbate intestinal inflammation in certain conditions . This duality highlights the need for careful consideration when using this compound in dietary formulations.
- Microbiota Interaction : Studies have shown that this compound consumption does not significantly alter gut microbiota composition but may influence microbial metabolites, warranting further investigation into its long-term effects on gut health .
Table 2: Research Findings on this compound
Propriétés
Numéro CAS |
58634-79-0 |
|---|---|
Formule moléculaire |
C₇₂H₁₂₂O₆₁ |
Poids moléculaire |
1963.7 |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C72H122O61/c73-1-13-25(85)26(86)39(99)62(112-13)124-51-15(3-75)114-64(41(101)28(51)88)126-53-17(5-77)116-66(43(103)30(53)90)128-55-19(7-79)118-68(45(105)32(55)92)130-57-21(9-81)120-70(47(107)34(57)94)132-59-23(11-83)122-72(49(109)36(59)96)133-60-24(12-84)121-71(48(108)37(60)97)131-58-22(10-82)119-69(46(106)35(58)95)129-56-20(8-80)117-67(44(104)33(56)93)127-54-18(6-78)115-65(42(102)31(54)91)125-52-16(4-76)113-63(40(100)29(52)89)123-50-14(2-74)111-61(110)38(98)27(50)87/h13-110H,1-12H2/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1 |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Synonymes |
O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-g |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















